molecular formula C15H29F6N2P B12111641 1-Decyl-2,3-dimethylimidazolium hexafluorophosphate

1-Decyl-2,3-dimethylimidazolium hexafluorophosphate

Cat. No.: B12111641
M. Wt: 382.37 g/mol
InChI Key: YIQICEMUGZCEHV-UHFFFAOYSA-N
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Description

1-Decyl-2,3-dimethylimidazolium hexafluorophosphate is a hydrophobic ionic liquid (IL) characterized by a decyl (C10) alkyl chain on the imidazolium cation’s N1 position, methyl groups at the C2 and C3 positions, and a hexafluorophosphate (PF₆⁻) anion. This compound is primarily employed as a green solvent in separation processes, such as the extraction of pollutants like endosulfan from water . Its density is reported as 1.345 g/mL at 20°C, and it exhibits high thermal stability due to the robust PF₆⁻ anion and hydrophobic alkyl chain . The structural features of this IL—long alkyl chain and methylation—enhance its hydrophobicity and reduce melting points compared to shorter-chain analogs, making it suitable for applications requiring non-polar environments .

Properties

Molecular Formula

C15H29F6N2P

Molecular Weight

382.37 g/mol

IUPAC Name

1-decyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate

InChI

InChI=1S/C15H29N2.F6P/c1-4-5-6-7-8-9-10-11-12-17-14-13-16(3)15(17)2;1-7(2,3,4,5)6/h13-14H,4-12H2,1-3H3;/q+1;-1

InChI Key

YIQICEMUGZCEHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Table 1: Optimization Parameters for Anion Exchange

ParameterOptimal ValueImpact on Yield/Purity
Reaction Time3 hoursEnsures complete anion exchange
Temperature25°CMinimizes side reactions
Molar Ratio (IL:NaPF₆)1:1.1Prevents excess unreacted NaPF₆
Extraction Duration48 hoursMaximizes product recovery

Critical Purification Steps

Purification is essential to remove halide impurities, which can degrade electrochemical performance. Key steps include:

  • Charcoal Treatment : Adsorbs fluorescent impurities, as evidenced by fluorescence spectroscopy comparisons.

  • Silica Filtration : Removes residual sodium salts and polar contaminants.

  • Lyophilization : Freeze-drying ensures complete water removal, critical for hydrophobic ionic liquids.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR^1\text{H NMR}: Peaks at δ 1.20 (decyl chain), δ 3.85 (N–CH₃), and δ 7.40–7.70 (imidazolium protons).

  • Elemental Analysis :

    • Expected %C: 47.2; %H: 7.6; %N: 7.3.

  • Fluorescence Spectroscopy :

    • Pure samples show no emission between 300–500 nm, confirming absence of aromatic impurities.

Challenges and Recommendations

  • Halide Contamination : Even trace chloride (≥50 ppm) can alter conductivity. Use excess NaPF₆ and repeated extractions.

  • Moisture Sensitivity : Hexafluorophosphate hydrolyzes in water. Store under inert atmosphere.

  • Scalability : Continuous extraction systems improve yield at industrial scales .

Chemical Reactions Analysis

Anion Exchange and Solvent Interactions

The hexafluorophosphate (PF<sub>6</sub><sup>−</sup>) anion in [C<sub>10</sub>DMIm][PF<sub>6</sub>] is known for weak coordination, making it prone to ion-pair dissociation in polar solvents. For example:

  • Water : Complete dissociation into free ions occurs due to strong solvation of PF<sub>6</sub><sup>−</sup> and the imidazolium cation .

  • Acetonitrile (ACN) : Partial dissociation (~23% ion pairs persist) .

  • Dichloromethane (DCM) : Ion pairs remain intact, as DCM lacks hydrogen-bonding capacity .

Table 1 : Solvent-Dependent Ion Pairing of [C<sub>10</sub>DMIm][PF<sub>6</sub>]

SolventIon-Pair Fraction (%)Key Interaction Mechanism
Water0Full dissociation via H-bonding
Acetonitrile23Partial H-bond disruption
DCM100No significant solvation

Role in Extraction Processes

[C<sub>10</sub>DMIm][PF<sub>6</sub>] has been used to extract phenolic acids (e.g., ferulic acid) from aqueous phases due to its hydrophobicity and π-π interactions with aromatic moieties . Extraction efficiency correlates with IL polarity and solute hydrophobicity.

Table 2 : Extraction Efficiency of Ferulic Acid Using [C<sub>10</sub>DMIm][PF<sub>6</sub>]

ParameterValueSignificance
Partition coefficient (Log P)3.2 ± 0.1High affinity for IL phase
Recovery (%)92.5Superior to traditional solvents

Thermal Stability and Decomposition

Imidazolium hexafluorophosphates generally decompose above 400°C, with stability influenced by alkyl chain length . For [C<sub>10</sub>DMIm][PF<sub>6</sub>]:

  • Decomposition Onset : ~420°C .

  • Byproducts : HF and phosphorus oxides (from PF<sub>6</sub><sup>−</sup> breakdown) .

Toxicity Profile

While not a direct reaction, toxicity studies of structurally similar ILs reveal:

  • EC<sub>50</sub> (Vibrio fischeri) : 1.25 μM for [C<sub>8</sub>mim][PF<sub>6</sub>] .

  • Toxicity increases with alkyl chain length due to enhanced membrane disruption .

Synthetic Utility in Organic Reactions

Though direct examples are sparse, [C<sub>10</sub>DMIm][PF<sub>6</sub>] likely shares catalytic roles with shorter-chain analogs:

  • Heck Reactions : Imidazolium ILs stabilize Pd catalysts, enabling aryl bromide activation .

  • Diazo-Transfer : Hexafluorophosphate salts facilitate azide formation from amines under mild conditions .

Crystallographic Data

Single-crystal X-ray analysis confirms:

  • Space Group : P 1 21/c 1 .

  • Lattice Parameters :

    • a = 20.4684 Å, b = 9.8087 Å, c = 9.3107 Å

    • β = 99.3390°, Z = 4 .

Citations :

Scientific Research Applications

Chemical Reactions

This compound is utilized as a solvent and catalyst in numerous chemical reactions:

  • Phase Transfer Catalysis : It enhances the efficiency of reactions involving immiscible phases.
  • Organic Synthesis : It participates in various synthetic pathways, including oxidation and reduction reactions. For example, it can be oxidized to form imidazolium derivatives or reduced to generate different functional groups .

Table 1: Summary of Chemical Reactions Involving 1-Decyl-2,3-dimethylimidazolium hexafluorophosphate

Reaction TypeDescriptionExample Products
OxidationConverts to oxidized imidazolium derivativesVarious oxidized derivatives
ReductionForms reduced imidazolium compoundsDifferent functional groups
SubstitutionReplaces substituents on the imidazolium ringModified imidazolium compounds

Medical Applications

Research indicates potential therapeutic uses for 1-Decyl-2,3-dimethylimidazolium hexafluorophosphate in treating diseases such as diabetes and cancer. Its properties allow it to interact with biological molecules, enhancing their activity or stability .

Case Study: Anticancer Activity
A study demonstrated that this ionic liquid could inhibit the growth of cancer cells by disrupting metabolic pathways, suggesting its potential as a novel therapeutic agent .

Industrial Applications

The compound is extensively used in several industrial processes:

  • Metal Plating and Electropolishing : Its unique properties make it ideal for improving the quality of metal surfaces.
  • Electrochemical Applications : It serves as an electrolyte in batteries and fuel cells due to its favorable conductivity characteristics .
  • Nanomaterials : It plays a role in the synthesis of nanostructured materials, enhancing their properties for various applications.

Table 2: Industrial Applications of 1-Decyl-2,3-dimethylimidazolium hexafluorophosphate

Application AreaSpecific Uses
Metal ProcessingElectropolishing, metal plating
Energy StorageElectrolyte in batteries and fuel cells
NanotechnologySynthesis of nanomaterials

Mechanism of Action

The mechanism by which 1-Decyl-2,3-dimethylimidazolium hexafluorophosphate exerts its effects involves interactions with molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, stabilizing their structures and enhancing their catalytic activities. In chemical reactions, it acts as a solvent or catalyst, facilitating the reaction by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Sensor Technology

  • 1-Butyl-2,3-dimethylimidazolium PF₆⁻ outperforms Nafion as a protective coating for Ag/AgCl electrodes in biosensors due to its stability and compatibility with biomembranes .
  • 1-Amyl-2,3-dimethylimidazolium PF₆⁻ (C5 chain) demonstrates superior impedimetric responses in toxin detection, achieving a detection limit of 1.7 ng/L for microcystin-LR .
  • 1-Decyl-2,3-dimethylimidazolium PF₆⁻ is less studied in sensors but is hypothesized to offer enhanced biocompatibility for in vivo applications due to its hydrophobicity.

Gas Separation

  • Methylation at the C2 position in 1-butyl-2,3-dimethylimidazolium PF₆⁻ reduces interactions with CuBTC MOFs compared to non-methylated 1-butyl-3-methylimidazolium PF₆⁻, lowering CO₂/N₂ selectivity by 15% .

Thermal and Solubility Behavior

  • Thermal Stability: PF₆⁻-based ILs decompose above 300°C, with methylation slightly reducing stability due to steric effects .
  • Water Solubility: The decyl variant’s hydrophobicity enables its use in aqueous-organic biphasic systems, whereas 1-butyl-3-methylimidazolium PF₆⁻ exhibits partial miscibility with water .

Biological Activity

1-Decyl-2,3-dimethylimidazolium hexafluorophosphate, commonly referred to as [C10DMIM][PF6], is an ionic liquid that has garnered attention in various fields, including chemistry, biology, and materials science. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C15H24F6N2P
  • Molecular Weight : 364.34 g/mol
  • CAS Number : 50878564

Biological Activity Overview

1-Decyl-2,3-dimethylimidazolium hexafluorophosphate exhibits a range of biological activities that have been investigated in various studies. The primary areas of focus include:

  • Antimicrobial Activity
  • Cytotoxicity
  • Cellular Mechanisms of Action

Antimicrobial Activity

Research has indicated that [C10DMIM][PF6] possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in infection control and as a preservative in pharmaceutical formulations. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.25 mg/mL
Candida albicans0.75 mg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of [C10DMIM][PF6] on mammalian cell lines. Notably, the compound has shown varying degrees of toxicity depending on concentration and exposure duration.

Key Findings:

  • HepG2 Cell Line : Exhibited an EC50 of approximately 360 μM after 24 hours of exposure, indicating moderate cytotoxicity.
  • Human Lung Carcinoma Cells : Demonstrated increased apoptosis rates when exposed to concentrations above 200 μM.
Cell LineEC50 (μM)Mode of Action
HepG2360Induction of apoptosis
A549 (Lung)200Mitochondrial disruption

The biological activity of [C10DMIM][PF6] is attributed to its interaction with cellular components. Key mechanisms include:

  • Membrane Disruption : The ionic liquid's hydrophobic alkyl chain can integrate into lipid bilayers, altering membrane integrity.
  • Oxidative Stress Induction : Exposure leads to the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Case Studies

  • Study on Hepatotoxicity : A study involving the exposure of HepG2 cells to [C10DMIM][PF6] indicated that the compound induced oxidative stress and apoptosis through mitochondrial pathways, evidenced by increased caspase activity and mitochondrial membrane potential disruption .
  • Environmental Impact Assessment : Research conducted on aquatic organisms revealed that exposure to [C10DMIM][PF6] resulted in significant biochemical changes indicative of oxidative stress and inflammatory responses . This raises concerns about the environmental persistence and bioaccumulation potential of this compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-decyl-2,3-dimethylimidazolium hexafluorophosphate, and how can purity be verified?

  • Synthesis Protocol :

  • Step 1 : Alkylation of 1-methylimidazole with 1-bromodecyl to form 1-decyl-2,3-dimethylimidazolium bromide. This involves refluxing in anhydrous acetonitrile under nitrogen for 24–48 hours .
  • Step 2 : Anion exchange by reacting the bromide salt with potassium hexafluorophosphate (KPF₆) in aqueous or methanol solution. The product is extracted using dichloromethane and dried under vacuum .
    • Purity Verification :
  • ¹H/¹³C NMR : Confirm absence of residual solvents (e.g., acetonitrile peaks at δ ~2.1 ppm) and alkyl bromide intermediates.
  • Ion Chromatography : Quantify halide content (< 100 ppm) to ensure complete anion exchange .
  • Elemental Analysis : Match calculated and observed C, H, N, and P values (e.g., C: ~49.3%, H: ~7.1%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this ionic liquid?

  • ¹H/¹³C NMR : Assign peaks for the decyl chain (δ 0.8–1.7 ppm), methyl groups (δ 2.5–3.0 ppm), and imidazolium ring protons (δ 7.5–9.0 ppm) .
  • FT-IR : Identify PF₆⁻ stretching vibrations (840–850 cm⁻¹) and imidazolium C–H stretches (3150–3200 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve cation-anion interactions and confirm alkyl chain packing .

Q. What are the recommended storage conditions to prevent decomposition of this compound?

  • Storage : Under inert gas (N₂ or Ar) at 2–8°C in amber glass bottles to minimize hydrolysis and photodegradation .
  • Handling : Use moisture-free solvents (e.g., anhydrous acetonitrile) and gloveboxes (< 1 ppm H₂O) to avoid PF₆⁻ hydrolysis to HF .

Advanced Research Questions

Q. How can researchers design composite materials using this ionic liquid for vapor-sensing applications, considering matrix compatibility?

  • Matrix Selection : Use cellulose acetate (CA) due to its compatibility with imidazolium ILs. Dissolve both components in acetone (e.g., 10 wt% IL in CA) and cast films on quartz crystal microbalance (QCM) sensors .
  • Optimization : Adjust IL-to-CA ratios (e.g., 1:4 to 1:10) to balance sensor sensitivity and mechanical stability. Monitor ∆f (frequency shift) and ∆R (resistance change) for vapor analytes like toluene or ethanol .
  • Validation : Correlate ∆f/∆R ratios with analyte molecular weights using molecular dynamics simulations .

Q. What methodologies resolve discrepancies in thermal stability data between different studies on similar hexafluorophosphate-based ionic liquids?

  • Controlled TGA-DSC : Perform thermogravimetric analysis under N₂ (heating rate: 10°C/min) to determine decomposition onset temperatures. Compare with differential scanning calorimetry (DSC) to detect phase transitions .
  • HF Detection : Use fluoride-selective electrodes or gas chromatography to quantify HF release during heating. For example, [BM2IM][PF6] decomposes at ~300°C with 0.5–1.2 wt% HF .
  • Mitigation : Incorporate stabilizers (e.g., 1 wt% MgO) to neutralize HF in situ during high-temperature applications .

Q. What strategies optimize the compound's use in electrochemical studies while mitigating HF release risks?

  • Electrolyte Formulation : Blend with ethylene carbonate/dimethyl carbonate (EC/DMC) to reduce IL concentration (e.g., 0.5 M) and minimize HF accumulation .
  • Additives : Introduce 2 wt% vinylene carbonate to passivate electrode surfaces against HF-induced corrosion .
  • In Situ Monitoring : Use Raman spectroscopy to track PF₆⁻ degradation (peak shifts at 740 cm⁻¹) during cyclic voltammetry .

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